molecular formula C22H19N B12600956 N-(4-Ethylphenyl)anthracen-9-amine CAS No. 642473-67-4

N-(4-Ethylphenyl)anthracen-9-amine

Cat. No.: B12600956
CAS No.: 642473-67-4
M. Wt: 297.4 g/mol
InChI Key: QXPKOEJDJXRLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)anthracen-9-amine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound features an anthracene core with an amine group attached to the 9th position and a 4-ethylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)anthracen-9-amine typically involves the following steps:

    Starting Materials: Anthracene and 4-ethylphenylamine.

    Reaction: The reaction is carried out through a nucleophilic substitution reaction where the amine group of 4-ethylphenylamine attacks the 9th position of anthracene.

    Catalysts and Solvents: Commonly used catalysts include palladium-based catalysts, and the reaction is often carried out in solvents like toluene or dimethylformamide (DMF).

    Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)anthracen-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to various substituted anthracene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Ethylphenyl)anthracen-9-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)anthracen-9-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Phenyl)anthracene: Similar structure but lacks the ethyl group on the phenyl ring.

    9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of an ethyl group.

    9,10-Bis(phenylethynyl)anthracene: Features two phenylethynyl groups at the 9th and 10th positions.

Uniqueness

N-(4-Ethylphenyl)anthracen-9-amine is unique due to the presence of both the anthracene core and the 4-ethylphenyl group, which imparts distinct photophysical and chemical properties. This combination makes it particularly valuable in applications requiring specific electronic and optical characteristics.

Properties

CAS No.

642473-67-4

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-ethylphenyl)anthracen-9-amine

InChI

InChI=1S/C22H19N/c1-2-16-11-13-19(14-12-16)23-22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15,23H,2H2,1H3

InChI Key

QXPKOEJDJXRLIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.